molecular formula C38H35N5O6 B12939528 N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine

N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine

Cat. No.: B12939528
M. Wt: 657.7 g/mol
InChI Key: MLTMJWMWEVDUAV-FNLMIIKUSA-N
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Description

N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine is a modified nucleoside analog. It is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its stability and ability to protect nucleosides during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves multiple steps. The starting material is typically adenosine, which undergoes benzoylation at the N6 position to form N6-Benzoyladenosine. This intermediate is then subjected to dimethoxytritylation at the 5’-hydroxyl group to yield N6-Benzoyl-5’-O-(dimethoxytrityl)adenosine. Finally, the 3’-hydroxyl group is deoxygenated to produce N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane and acetonitrile, and reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine derivatives with additional functional groups, while reduction can lead to the removal of protective groups .

Scientific Research Applications

N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves its incorporation into nucleic acids. The compound can act as a chain terminator during DNA synthesis, thereby inhibiting the replication of viral or cancerous cells. It targets specific enzymes involved in nucleic acid synthesis and can induce apoptosis in malignant cells .

Comparison with Similar Compounds

Similar Compounds

  • N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
  • N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine
  • N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-fluoro-2’-deoxyadenosine

Uniqueness

N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine is unique due to its specific structural modifications, which confer stability and protect the nucleoside during chemical reactions. This makes it particularly useful in oligonucleotide synthesis and other applications where stability is crucial .

Properties

Molecular Formula

C38H35N5O6

Molecular Weight

657.7 g/mol

IUPAC Name

N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-31-21-32(44)37(49-31)43-24-41-33-34(39-23-40-35(33)43)42-36(45)25-9-5-3-6-10-25/h3-20,23-24,31-32,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,37+/m0/s1

InChI Key

MLTMJWMWEVDUAV-FNLMIIKUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Origin of Product

United States

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